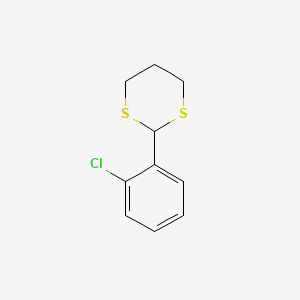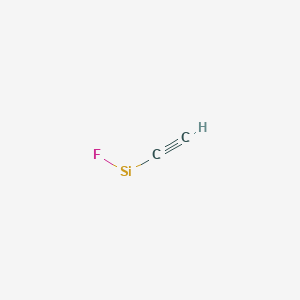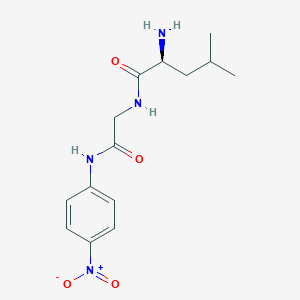
L-Leucyl-N-(4-nitrophenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-N-(4-nitrophenyl)glycinamide: is a synthetic peptide compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of leucine and glycine amino acids, along with a nitrophenyl group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucyl-N-(4-nitrophenyl)glycinamide typically involves the coupling of L-leucine and glycine derivatives with a nitrophenyl group. The process often employs peptide coupling reagents such as carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent such as DMF or DCM under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, including temperature, solvent choice, and reagent concentrations, to maximize efficiency and minimize costs. Advanced purification techniques such as HPLC and crystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: L-Leucyl-N-(4-nitrophenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
L-Leucyl-N-(4-nitrophenyl)glycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions involving nitrophenyl groups.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of L-Leucyl-N-(4-nitrophenyl)glycinamide involves its interaction with specific molecular targets, such as dopamine receptors in the central nervous system . The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction is believed to be mediated through allosteric modulation, where the compound enhances the affinity of the receptor for its natural ligand.
Comparaison Avec Des Composés Similaires
L-Leucyl-N-(4-nitrophenyl)glycinamide can be compared with other similar compounds, such as:
L-Prolyl-L-leucyl-glycinamide (PLG): Shares a similar peptide backbone but lacks the nitrophenyl group.
L-Leucyl-glycinamide: Similar structure but without the nitrophenyl group, used in various biochemical studies.
N-(4-nitrophenyl)glycinamide: Lacks the leucine residue, primarily used in studies involving nitrophenyl derivatives.
The presence of the nitrophenyl group in this compound imparts unique chemical properties, making it distinct from these similar compounds.
Propriétés
Numéro CAS |
71732-39-3 |
|---|---|
Formule moléculaire |
C14H20N4O4 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
(2S)-2-amino-4-methyl-N-[2-(4-nitroanilino)-2-oxoethyl]pentanamide |
InChI |
InChI=1S/C14H20N4O4/c1-9(2)7-12(15)14(20)16-8-13(19)17-10-3-5-11(6-4-10)18(21)22/h3-6,9,12H,7-8,15H2,1-2H3,(H,16,20)(H,17,19)/t12-/m0/s1 |
Clé InChI |
MKSBNLMOGKSQIH-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


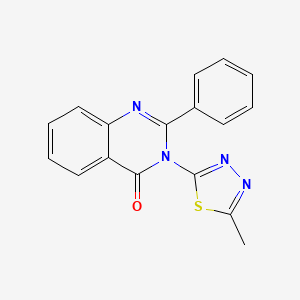
![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
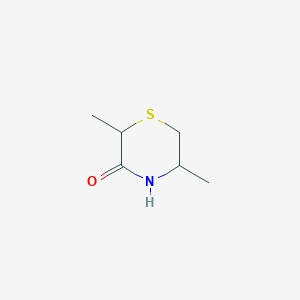
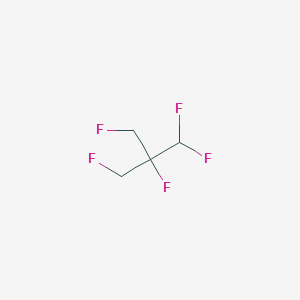


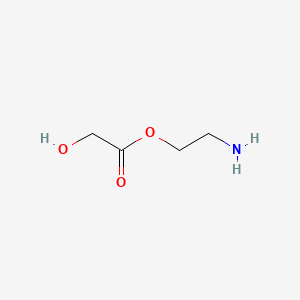

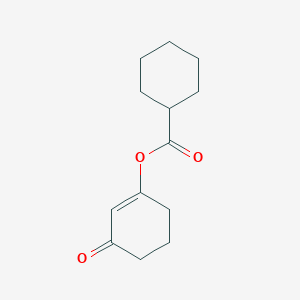
![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)
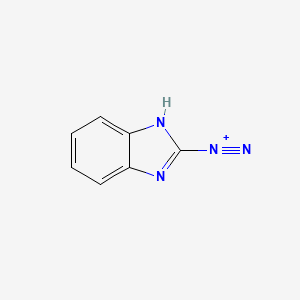
![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
